Cas no 40140-16-7 (Ethyl 4-methoxybenzoylformate)

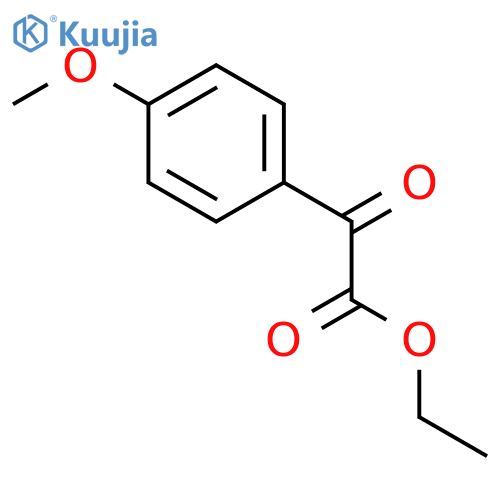

Ethyl 4-methoxybenzoylformate structure

商品名:Ethyl 4-methoxybenzoylformate

Ethyl 4-methoxybenzoylformate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-methoxybenzoylformate

- Benzeneacetic acid,4-methoxy-a-oxo-, ethyl ester

- ethyl (4-methoxyphenyl)(oxo)acetate

- ethyl 2-(4-methoxyphenyl)-2-oxoacetate

- 4-methoxyphenylglyoxylate ethyl ester

- 4-methoxyphenylglyoxylic acid ethyl ester

- 4-Methoxy-oxo-benzeneacetic acid ethyl ester

- Ethyl anisylglyoxylate

- FS-4472

- EN300-14442

- 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester

- Ethyl 2-oxo-2-(4-methoxyphenyl)acetate

- AMY39281

- D84785

- (4-Methoxy-phenyl)-oxo-acetic acid ethyl ester

- Ethyl 2-(4-methoxyphenyl)-2-oxo-acetate

- (p-Methoxyphenyl)glyoxylic acid ethyl ester

- FSFFJEWAYWRLFT-UHFFFAOYSA-N

- Ethyl (4-methoxybenzoyl)formate

- 4-methoxyphenylglyoxylic ethyl ester

- CS-0135347

- 4-Methoxy-a-oxobenzeneacetic acid ethyl ester

- ethyl 4-methoxybenzoylformate, AldrichCPR

- FT-0601416

- SY063831

- ethyl 4-methoxyphenylglyoxylate

- AKOS000118314

- Ethyl (4-methoxyphenyl)glyoxylate

- DTXSID20374533

- SCHEMBL906436

- Z99601256

- 40140-16-7

- Ethyl (p-methoxyphenyl)glyoxalate

- MFCD00963513

- A824929

- DB-007495

-

- MDL: MFCD00963513

- インチ: InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3

- InChIKey: FSFFJEWAYWRLFT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=O)C1=CC=C(C=C1)OC

計算された属性

- せいみつぶんしりょう: 208.07400

- どういたいしつりょう: 208.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6A^2

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.147±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 594.3±50.0 °C at 760 mmHg

- フラッシュポイント: 313.2±30.1 °C

- 屈折率: 1.5420 (589.3 nm 22 ºC)

- ようかいど: 極微溶性(0.75 g/l)(25ºC)、

- PSA: 52.60000

- LogP: 1.44100

- じょうきあつ: 0.0±1.8 mmHg at 25°C

Ethyl 4-methoxybenzoylformate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36/37/39

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-methoxybenzoylformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D959185-25g |

ETHYL 4-METHOXYBENZOYLFORMATE |

40140-16-7 | 96% | 25g |

$295 | 2024-06-06 | |

| Enamine | EN300-14442-0.5g |

ethyl 2-(4-methoxyphenyl)-2-oxoacetate |

40140-16-7 | 95% | 0.5g |

$24.0 | 2023-06-13 | |

| Enamine | EN300-14442-0.1g |

ethyl 2-(4-methoxyphenyl)-2-oxoacetate |

40140-16-7 | 95% | 0.1g |

$19.0 | 2023-06-13 | |

| Alichem | A019093239-5g |

Ethyl 4-methoxybenzoylformate |

40140-16-7 | 95% | 5g |

$578.88 | 2023-09-02 | |

| Chemenu | CM160181-25g |

Ethyl 4-methoxybenzoylformate |

40140-16-7 | 95% | 25g |

$443 | 2022-06-11 | |

| TRC | E926703-50mg |

Ethyl 4-Methoxybenzoylformate |

40140-16-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| Chemenu | CM160181-25g |

Ethyl 4-methoxybenzoylformate |

40140-16-7 | 95% | 25g |

$443 | 2021-06-16 | |

| TRC | E926703-25mg |

Ethyl 4-Methoxybenzoylformate |

40140-16-7 | 25mg |

$ 50.00 | 2022-06-05 | ||

| Fluorochem | 023003-25g |

Ethyl 4-methoxybenzoylformate |

40140-16-7 | 95% | 25g |

£273.00 | 2022-03-01 | |

| Enamine | EN300-14442-5.0g |

ethyl 2-(4-methoxyphenyl)-2-oxoacetate |

40140-16-7 | 95% | 5g |

$72.0 | 2023-06-13 |

Ethyl 4-methoxybenzoylformate 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

40140-16-7 (Ethyl 4-methoxybenzoylformate) 関連製品

- 14655-36-8(Ethyl 3,4,5-trimethoxybenzoylformate)

- 86358-29-4(Ethyl 3-methoxybenzoylformate)

- 62936-33-8(Ethyl 2-oxo-2-(4-phenoxyphenyl)acetate)

- 70080-61-4(Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate)

- 100519-34-4(Ethyl 4-acetoxybenzoylformate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40140-16-7)Ethyl 4-methoxybenzoylformate

清らかである:99%

はかる:25g

価格 ($):265.0